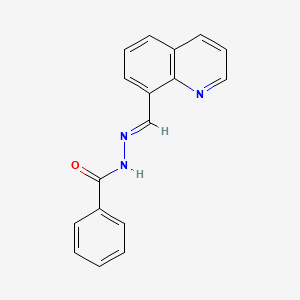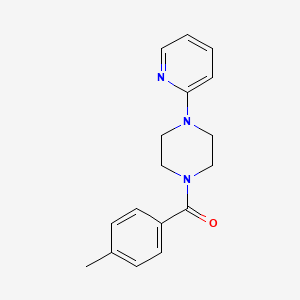
N'-(8-quinolinylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N'-(8-quinolinylmethylene)benzohydrazide involves the condensation of quinoline derivatives with benzohydrazides. For instance, a novel photochromic diarylethene containing a N'-(quinolin-8-ylmethylene)benzohydrazide group was synthesized for metal ion sensing, showcasing the compound's ability to form complex structures suitable for detecting ions like Zn2+ with high sensitivity and selectivity (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by X-ray crystallography, spectroscopic techniques, and computational methods. These analyses reveal the compound's ability to adopt various geometries and coordination modes, influencing its reactivity and interaction with other molecules. For example, structural characterization of similar compounds has been conducted using X-ray diffraction, FT-IR, FT-Raman, and DFT methods, highlighting the compound's complex structural features and electronic properties (Babu et al., 2014).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including cyclocondensation, coupling, and metal complex formation. These reactions are pivotal in synthesizing novel compounds with potential applications in materials science, catalysis, and pharmaceuticals. For instance, the compound's ability to form complexes with metal ions like Cd(II) has been studied, demonstrating its potential in developing new coordination polymers with interesting luminescent properties (Xiao, 2015).
Scientific Research Applications
Fluorescence and Colorimetric Sensing
Fluorescence Sensor for Al³⁺ and CN⁻ : A study by Lee et al. (2014) demonstrated a multifunctional receptor incorporating N'-(8-quinolinylmethylene)benzohydrazide for the selective detection of Al³⁺ and CN⁻ in aqueous solutions. This receptor exhibits excellent fluorescence response towards Al³⁺ and a colorimetric response to CN⁻, changing its color from colorless to yellow, with potential applications in bioimaging (Lee et al., 2014).
Zinc Detection : Wang et al. (2018) reported a novel photochromic diarylethene with a N'-(quinolin-8-ylmethylene)benzohydrazide group for Zn²⁺ detection. This compound demonstrates significant fluorescence enhancements upon binding to Zn²⁺, suggesting its use as a selective and sensitive fluorescence sensor for Zn²⁺ detection in biological applications (Wang et al., 2018).
Anticancer and Antimicrobial Properties
α-Glucosidase Inhibitors : A series of N-(11H-Indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, showing significant potential for treating type II diabetes (Khan et al., 2014). These compounds demonstrate important biochemical properties for potential pharmaceutical applications (Khan et al., 2014).
Antibacterial Activity : Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating notable antibacterial activity. These compounds, derived from benzohydrazide, show effectiveness against various bacteria, indicating their potential in antibiotic development (Largani et al., 2017).
Neuroprotective and Biological Activities
Neuroprotective Properties : Sheardown et al. (1990) studied 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, showing potent neuroprotective properties against global ischemia (Sheardown et al., 1990).
Antimicrobial Agents : Gomaa et al. (2020) synthesized new N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides showing significant antibacterial and antifungal activities. These compounds present a potential for development as antimicrobial agents (Gomaa et al., 2020).
Other Applications
Metal Ion Sensing and Imaging : A quinoline-based hydrazone has been developed for selective recognition of Co²⁺ and Zn²⁺, showing potential for metal ion sensing and imaging in living cells (Gao et al., 2020) (Gao et al., 2020).
Anticonvulsant Activity : He et al. (2012) synthesized new compounds demonstrating promising anticonvulsant activities, suggesting potential use in epilepsy treatment (He et al., 2012).
properties
IUPAC Name |
N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(14-6-2-1-3-7-14)20-19-12-15-9-4-8-13-10-5-11-18-16(13)15/h1-12H,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWODBUOLAQKHX-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)
![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)